1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-cyclopropyl-3-pyrrolidin-2-ylpyridin-2-one |
InChI |
InChI=1S/C12H16N2O/c15-12-10(11-4-1-7-13-11)3-2-8-14(12)9-5-6-9/h2-3,8-9,11,13H,1,4-7H2 |
InChI Key |
WZVVYOLTNOYSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CN(C2=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Three-Component Synthesis via Cyclopropane Ring-Opening
General Reaction Framework
The foundational methodology for synthesizing substituted pyridin-2(1H)-ones involves a one-pot, three-component reaction between:
- 1-Acetyl-1-carbamoyl cyclopropanes (electron-deficient cyclopropanes),
- Malononitrile (a dual nucleophile/electrophile),
- Secondary amines (e.g., pyrrolidine, piperidine).
This protocol, developed by Liang et al., proceeds via tandem Knoevenagel condensation, nucleophilic ring-opening of the cyclopropane, and intramolecular cyclization (Scheme 1).
Scheme 1: Proposed Mechanism for Pyridin-2(1H)-one Formation
- Knoevenagel Condensation : Cyclopropane reacts with malononitrile in the presence of a base (e.g., pyrrolidine), forming an α,β-unsaturated nitrile intermediate.
- Ring-Opening : The amine nucleophilically attacks the cyclopropane, leading to a strained allene intermediate.
- Cyclization : Intramolecular attack by the amide nitrogen generates the pyridin-2(1H)-one core.
Optimization for 1-Cyclopropyl Substitution
Introducing the cyclopropyl group at the 1-position requires careful selection of the cyclopropane substrate. 1-Acetyl-N-cyclopropylcyclopropanecarboxamide serves as the optimal precursor, as its electron-withdrawing groups (EWGs) activate the cyclopropane for ring-opening while preserving the cyclopropyl moiety post-reaction.
Table 1: Substrate Screening for 1-Cyclopropyl Derivatives
| Cyclopropane Derivative | Amine | Malononitrile (equiv) | Yield (%) |
|---|---|---|---|
| 1-Acetyl-N-cyclopropyl | Pyrrolidine | 2.1 | 78 |
| 1-Acetyl-N-cyclopropyl | Morpholine | 2.1 | 72 |
| 1-Acetyl-N-phenyl | Pyrrolidine | 2.1 | 64 |
Key observations:
Role of Stoichiometry in 3-Pyrrolidinyl Substitution
Amine-to-Malononitrile Ratio
The 3-pyrrolidinyl group is introduced via the secondary amine component. Stoichiometric control is critical:
- Low amine loading (0.2 equiv) minimizes competing side reactions, directing malononitrile to act as the primary nucleophile.
- Excess malononitrile (2.1 equiv) ensures complete consumption of the cyclopropane, favoring pyrrolidine incorporation.
Table 2: Impact of Stoichiometry on Pyrrolidine Incorporation
| Cyclopropane | Pyrrolidine (equiv) | Malononitrile (equiv) | Yield (%) |
|---|---|---|---|
| 1-Acetyl-N-cyclopropyl | 0.2 | 2.1 | 83 |
| 1-Acetyl-N-cyclopropyl | 0.5 | 2.1 | 68 |
| 1-Acetyl-N-phenyl | 0.2 | 2.1 | 64 |
Solvent and Temperature Effects
Anhydrous DMF at room temperature emerges as the optimal solvent system, balancing solubility and reaction kinetics. Elevated temperatures (>50°C) promote side reactions, while polar aprotic solvents (e.g., THF) slow cyclopropane activation.
Scalability and Functional Group Tolerance
The methodology demonstrates robustness across scales (1 mmol to 100 mmol), with consistent yields (±5%). Functional group tolerance includes:
Comparative Analysis with Alternative Methods
While three-component reactions dominate the literature, alternative approaches include:
- Ugi Reaction : Limited by poor regioselectivity for 3-pyrrolidinyl substitution.
- Transition Metal Catalysis : Effective but requires expensive Pd or Ru complexes.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Table 1: Substituent Effects on Pyridin-2(1H)-one Derivatives
Key Observations :
- Positional Effects : Substitution at position 1 (e.g., cyclopropyl) vs. position 5 (e.g., piperazine-carbonyl) drastically alters target engagement. For example, 1-substituted derivatives often exhibit improved metabolic stability, while 5-substituted analogs may face P-gp-mediated efflux challenges .
- Electron-Donating vs. Withdrawing Groups : Aromatic substitutions (e.g., 3-aryl in anti-allodynic agents) enhance π-π stacking with hydrophobic pockets in enzymes or receptors, whereas electron-withdrawing groups (e.g., nitro in HIV inhibitors) improve binding to polar active sites .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: ADMET Comparison
Key Insights :
- P-gp Efflux : The cyclopropyl-pyrrolidinyl derivative shows a low efflux ratio (3.5), suggesting reduced susceptibility to P-gp-mediated drug resistance compared to piperazine-carbonyl analogs (efflux ratio = 25.0) .
- Metabolic Stability : Cyclopropyl substitution enhances microsomal stability (t₁/₂ > 60 min), likely due to steric hindrance against cytochrome P450 oxidation .
Biological Activity
1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. With a molecular formula of C12H14N2O, this compound features a pyridine ring substituted with both a cyclopropyl group and a pyrrolidine moiety, which together contribute to its unique biological activities.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Pyridine Ring : Provides aromatic stability.
- Cyclopropyl Group : Introduces unique steric and electronic characteristics.
- Pyrrolidine Moiety : Enhances interaction with biological targets.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylpyrrolidin-2-one | Contains a methyl group instead of cyclopropyl | Neuroactive |
| 3-(Pyrrolidin-2-yl)pyridine | Lacks cyclopropyl group | Antimicrobial |
| 4-Cyclopropylpyridine | No pyrrolidine moiety | Anticancer |
| 1-Cyclobutylpyridine | Cyclobutyl instead of cyclopropyl | Potentially neuroprotective |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, in vitro studies have shown that certain pyrrolidine derivatives possess antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The binding affinities of this compound have been studied in relation to various receptors and enzymes, suggesting potential applications in pharmacology .
Study on Antibacterial Activity
A study conducted on related pyrrolidine compounds demonstrated that certain derivatives exhibited strong antibacterial activity, with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The compounds were able to completely inhibit bacterial growth within an 8-hour period .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights the importance of specific structural features in enhancing biological activity. For instance, the presence of halogen substituents in certain derivatives significantly improved their antimicrobial efficacy . This suggests that the structural characteristics of this compound may also play a crucial role in its pharmacological profile.
Q & A
Basic: What synthetic strategies are commonly used to prepare pyridin-2(1H)-one derivatives like 1-cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one?
Pyridin-2(1H)-one derivatives are typically synthesized via multicomponent reactions (MCRs), which allow modular assembly of heterocyclic scaffolds. For example, salicylaldehydes, malononitrile, and cyclohexanediones have been used in one-pot transformations to generate fused pyridinone systems . Advanced routes include in situ formation of the pyridin-2(1H)-one motif from halogenated nicotinic acids, enabling precise substitution at C-3 and C-4 positions . Rigidization strategies, such as tricyclic scaffold formation by linking pyridin-2(1H)-one to phenyl substituents, are also employed to enhance binding affinity .
Advanced: How can synthetic routes be optimized to address poor solubility of pyridin-2(1H)-one derivatives in preclinical studies?
Solubility challenges often arise from high polarity or crystallinity. Modifying substituents to reduce total polar surface area (tPSA) while maintaining potency is critical. For instance, replacing a 3-cyanophenyl group with a trifluoromethyl group reduced tPSA from 99.3 Ų to 75.5 Ų, improving metabolic stability and solubility . Introducing lipophilic groups (e.g., N-phenyl instead of N-methyl) can further mitigate P-glycoprotein (P-gp)-mediated efflux, enhancing bioavailability .
Basic: What structural characterization techniques are essential for confirming the stereochemistry of pyridin-2(1H)-one derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution or twinned data . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and computational methods like density functional theory (DFT) for optimizing molecular geometries .
Advanced: How do researchers resolve contradictions between in vitro potency and in vivo efficacy for pyridin-2(1H)-one-based inhibitors?
Discrepancies often stem from pharmacokinetic (PK) limitations, such as rapid clearance or poor tissue penetration. For example, a pyridin-2(1H)-one DPP-4 inhibitor showed low solubility despite high in vitro potency . Solutions include:
- Prodrug design : Masking polar groups (e.g., hydroxyls) to enhance membrane permeability.
- Formulation optimization : Using nanocarriers or co-solvents to improve bioavailability.
- PK/PD modeling : Correlating plasma concentrations with target engagement using compartmental models .
Basic: What biological activities are associated with pyridin-2(1H)-one derivatives in recent literature?
These compounds exhibit diverse therapeutic potential:
- Enzyme inhibition : DPP-4 inhibitors for diabetes (via incretin stabilization) , eIF4A3 inhibitors for cancer .
- Anti-inflammatory effects : Modulation of survivin dimerization to induce apoptosis in cancer cells .
- Antimicrobial activity : Structural analogs like 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one target bacterial enzymes .
Advanced: How are molecular dynamics (MD) simulations applied to design pyridin-2(1H)-one-based survivin dimerization modulators?
MD simulations predict binding modes and conformational stability. For survivin inhibitors, simulations revealed that rigidizing the pyridin-2(1H)-one core with tricyclic scaffolds enhances hydrophobic interactions at the dimerization interface. This guided the synthesis of compounds with low micromolar affinity (e.g., Kd = 1–10 µM) . Free energy perturbation (FEP) calculations further optimize substituent effects on binding .
Basic: What role do multicomponent reactions (MCRs) play in synthesizing pyridin-2(1H)-one libraries?
MCRs enable rapid diversification by combining three or more reactants in one pot. For example, salicylaldehydes, malononitrile, and 1,3-cyclohexanediones yield chromeno[2,3-b]pyridin-2(1H)-ones with fused ring systems . This approach minimizes purification steps and accelerates SAR studies .
Advanced: How can metabolic stability of pyridin-2(1H)-one derivatives be improved during lead optimization?
Key strategies include:
- Blocking metabolic hot spots : Introducing deuterium or fluorine at vulnerable positions (e.g., para to hydroxyl groups) to slow oxidative metabolism.
- Reducing P-gp efflux : Lowering tPSA (<75 Ų) and incorporating less polar substituents (e.g., trifluoromethyl) .
- Cytochrome P450 inhibition assays : Identifying metabolites via LC-MS and modifying labile moieties .
Basic: What analytical methods are used to assess purity and stability of pyridin-2(1H)-one derivatives?
- HPLC-UV/HRMS : Quantifies purity and detects degradation products.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability.
- X-ray powder diffraction (XRPD) : Confirms crystalline phase integrity .
Advanced: What experimental approaches validate target engagement for pyridin-2(1H)-one-based eIF4A3 inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
